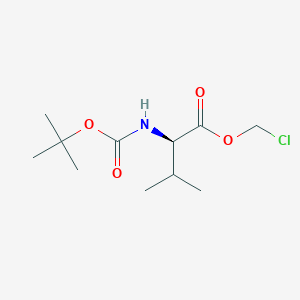

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Übersicht

Beschreibung

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester: is a chemical compound with the molecular formula C12H22ClNO4. It is a derivative of valine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by esterification with chloromethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Bases: Triethylamine, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be amides or ethers.

Hydrolysis Products: The major products are R-2-tert-Butoxycarbonylamino-3-methylbutyric acid and methanol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides

Peptide Synthesis : One of the primary applications of R-2-tert-butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is in the synthesis of peptides. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without compromising sensitive functional groups. This application is crucial in developing therapeutic peptides and proteins.

Case Study: Synthesis of Therapeutic Peptides

A study demonstrated the use of Boc-amino acid derivatives in synthesizing a novel peptide with anti-cancer properties. The researchers utilized this compound as a key intermediate, allowing for efficient coupling reactions that resulted in high yields of the target peptide .

Medicinal Chemistry

Prodrugs : this compound serves as a prodrug for various bioactive compounds. By modifying the compound's structure, researchers can enhance solubility and bioavailability, leading to improved pharmacokinetic profiles.

Example: Thyroid Hormone Analog

In a patent, this compound was utilized to create prodrugs of thyroid hormone analogs, which showed enhanced efficacy compared to their parent compounds. The modification allowed for better cellular uptake and reduced side effects .

Research indicates that derivatives of R-2-tert-butoxycarbonylamino-3-methylbutyric acid exhibit biological activities such as anti-inflammatory and anti-tumor effects. These properties make it a candidate for further investigation in drug development.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a series of Boc-amino acid derivatives, including this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis.

Vergleich Mit ähnlichen Verbindungen

N-tert-Butoxycarbonyl-L-valine: Similar in structure but lacks the chloromethyl ester group.

N-tert-Butoxycarbonyl-D-valine: The enantiomer of the compound, with similar properties but different stereochemistry.

tert-Butyl N-(2-chloroethyl)carbamate: Similar protecting group but with a different ester group.

Uniqueness: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is unique due to its combination of a tert-butoxycarbonyl protecting group and a chloromethyl ester group. This dual functionality allows for versatile applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester (CAS: 150109-52-7) is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protective group, enhancing its stability and reactivity in various biological applications.

- Molecular Formula : C11H20ClNO4

- Molecular Weight : 265.73 g/mol

- CAS Number : 150109-52-7

Biological Activity Overview

This compound exhibits several biological activities, particularly in the realm of immunology and as a potential building block for peptide synthesis. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further research in drug development.

Key Biological Activities

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Immunomodulatory Effects : Preliminary studies suggest that it may modulate immune responses, potentially acting as an antagonist to Toll-like receptors (TLRs), which are crucial in the innate immune system .

- Peptide Synthesis : Its structure allows for incorporation into peptides, which can enhance the pharmacokinetic properties of therapeutic agents .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

- The Boc group enhances solubility and stability, facilitating better interaction with target proteins.

- Its chiral nature allows for selective binding to biological receptors, influencing pathways such as apoptosis and cell signaling.

Eigenschaften

IUPAC Name |

chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUFQUUQDKNIOP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.